Dodecachlorocoronene
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Overview
Description
Perchlorocoronene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C24Cl12. It is a derivative of coronene, where all hydrogen atoms are replaced by chlorine atoms.
Preparation Methods
Perchlorocoronene can be synthesized through the chlorination of coronene. The process involves the complete substitution of hydrogen atoms in coronene with chlorine atoms. This reaction is typically carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The reaction can be facilitated by using a solvent like carbon tetrachloride (CCl4) and heating the mixture to a specific temperature . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Perchlorocoronene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.
Diels-Alder Cycloaddition: This reaction mechanism involves the formation of new carbon-carbon bonds, leading to the polymerization of perchlorocoronene.
Scientific Research Applications
Perchlorocoronene has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, perchlorocoronene is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Self-Assembly on Graphene: Perchlorocoronene enhances the propensity for self-assembly on graphene, making it useful in the fabrication of functional materials.
Optoelectronic Devices: The compound’s ability to form stable, air-resistant materials makes it suitable for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of perchlorocoronene involves its electronic properties. The presence of chlorine atoms induces an electron-withdrawing effect, which stabilizes the molecule and enhances its electron affinity. This property is crucial for its applications in organic electronics, where it acts as an electron acceptor . The molecular targets and pathways involved include the stabilization of frontier molecular orbitals and the reduction of the LUMO energy level, contributing to its ambipolar behavior and air-stability .
Comparison with Similar Compounds
Perchlorocoronene can be compared with other perhalogenated and percyanated derivatives of coronene:
Perfluorocoronene (C24F12): This compound has similar electronic properties but differs in its electron affinity and stability.
Percyanocoronene (C24(CN)12): This derivative exhibits higher electron mobilities and a larger HOMO-LUMO gap compared to perchlorocoronene.
Perbromocoronene (C24Br12):
Perchlorocoronene stands out due to its unique combination of stability, electron affinity, and suitability for self-assembly on graphene, making it a valuable compound in the field of materials science and organic electronics.
Properties
CAS No. |
94227-23-3 |
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Molecular Formula |
C24Cl12 |
Molecular Weight |
713.7 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecachlorocoronene |
InChI |
InChI=1S/C24Cl12/c25-13-7-1-2-4-6-5-3(1)9(16(28)14(7)26)18(30)20(32)11(5)22(34)24(36)12(6)23(35)21(33)10(4)19(31)17(29)8(2)15(13)27 |
InChI Key |
QASRWDGDVZIOIS-UHFFFAOYSA-N |
Canonical SMILES |
C12=C3C4=C5C6=C1C7=C(C(=C6C(=C(C5=C(C(=C4C(=C(C3=C(C(=C2C(=C7Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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